molecular formula C11H23ClN2O2 B1525208 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride CAS No. 1246172-75-7

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride

Cat. No. B1525208
CAS RN: 1246172-75-7
M. Wt: 250.76 g/mol
InChI Key: CHWFXYJFBOISKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride (AM-THPMB-HCl) is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry and pharmacology. It has been used in various laboratory experiments to study its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds structurally related to 2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride have been explored for their synthesis and chemical reactivity. For instance, studies have demonstrated the synthesis of various heterocyclic compounds through reactions involving similar amides and amines. These synthetic pathways often involve cyclization reactions, nucleophilic addition, and the use of catalysts to form new compounds with potential biological activity (Zhou Yawen, 2004).

Biological Activity and Applications

Compounds with similar structures have been evaluated for their biological activities, including antimicrobial, anticancer, and neuroprotective effects. For example, derivatives of 2-amino-3-cyanopyridine, which share functional group similarities with the compound , have been synthesized and assessed for their anticancer properties, demonstrating the potential for such compounds in therapeutic applications (S. Y. Mansour et al., 2021). Additionally, certain amide derivatives have been investigated for their role in neuroprotection, particularly in the context of ischemia-reperfusion injury, highlighting the potential use of such compounds in treating neurological damage (John Kim et al., 2002).

Methodological Advances

Research on structurally similar compounds has also led to methodological advances in synthetic chemistry. Techniques such as one-pot synthesis and the use of environmentally benign catalysts and solvents have been developed to improve the efficiency and sustainability of synthesizing heterocyclic compounds (Tongshou Jin et al., 2004). These methodological advancements are crucial for the development of new pharmaceuticals and materials.

properties

IUPAC Name

2-amino-3-methyl-N-(oxan-4-ylmethyl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-8(2)10(12)11(14)13-7-9-3-5-15-6-4-9;/h8-10H,3-7,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWFXYJFBOISKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCOCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
Reactant of Route 4
Reactant of Route 4
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride
Reactant of Route 6
Reactant of Route 6
2-Amino-3-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)butanamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.